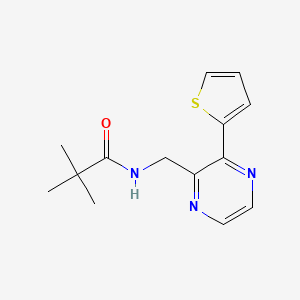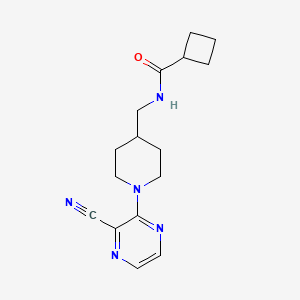![molecular formula C19H20FN3O3S B2431236 Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923744-97-2](/img/structure/B2431236.png)
Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a derivative of pyrimidine . Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms . They are the building blocks of many natural compounds such as vitamins, liposaccharides, and antibiotics . Pyrimidine derivatives are vital in several biological activities, i.e., antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant activity .
Molecular Structure Analysis
Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen . They have nitrogen atoms at positions 1 and 3 . The specific molecular structure of “Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is not detailed in the available resources.Applications De Recherche Scientifique
Neuroprotection and Anti-neuroinflammatory Activity
Neuroprotection is a critical strategy for preventing or slowing the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Researchers have explored the neuroprotective properties of pyrimidine derivatives, including the triazole-pyrimidine hybrid represented by our compound.
Synthesis and Characterization: The compound was designed, synthesized, and characterized using mass spectra, ^1H NMR, ^13C NMR, and single X-ray diffraction analysis. These techniques confirmed its structure and purity .
Neuroprotective Properties: Among the synthesized compounds, six (ZA2 to ZA6 and intermediate S5) demonstrated promising neuroprotective activity. They reduced the expression of the endoplasmic reticulum (ER) chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests a potential role in preventing neuronal death .
Anti-neuroinflammatory Activity: Several compounds (ZA3-ZA5, ZB2-ZB6, and intermediate S5) exhibited significant anti-neuroinflammatory properties. They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. The inhibition of inflammatory pathways contributes to their potential neuroprotective effects .
Molecular Docking: A molecular docking study revealed favorable interactions between the lead compounds and active residues of ATF4 and NF-kB proteins. These interactions further support their potential as neuroprotective agents .
Other Potential Applications
While the primary focus is on neuroprotection, this compound’s unique structure may also offer additional benefits:
Antiviral Activity: Pyrimidine derivatives have demonstrated antiviral properties. Further investigation could explore whether our compound exhibits antiviral effects .
Anticancer Potential: Given the diverse activities of pyrimidines, it’s worth investigating whether this compound has any impact on cancer cells .
Antioxidant and Antimicrobial Properties: Although not directly studied for this compound, pyrimidines are known for their antioxidant and antimicrobial activities. Future research could explore these aspects .
Conclusion
Propriétés
IUPAC Name |
methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O3S/c1-4-8-27-19-22-16-15(17(24)23-19)14(11-6-5-7-12(20)9-11)13(10(2)21-16)18(25)26-3/h5-7,9,14H,4,8H2,1-3H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRHSJFVBRFXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2431155.png)
![3-((1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2431160.png)
![1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B2431162.png)
![N-allyl-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2431163.png)




![2-chloro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5-nitrobenzamide](/img/structure/B2431170.png)


![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acrylamide](/img/structure/B2431175.png)
methanone](/img/structure/B2431176.png)